5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindole core, followed by the introduction of the piperazine and phenylethyl groups. Common reagents used in these reactions include acetic anhydride, piperazine, and phenylethylamine. The reaction conditions usually involve heating under reflux and the use of organic solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione include other isoindole derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their biological activities and therapeutic potentials. For example:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-(2-phenylethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16(27)24-11-13-25(14-12-24)21(28)18-7-8-19-20(15-18)23(30)26(22(19)29)10-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLZLTMFTIDFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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